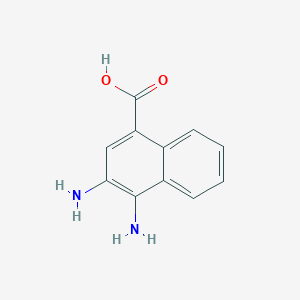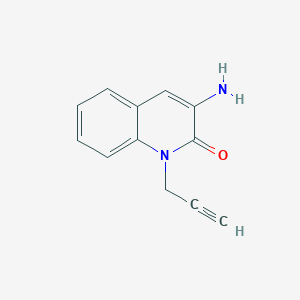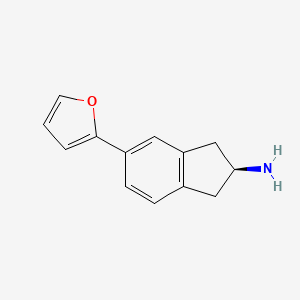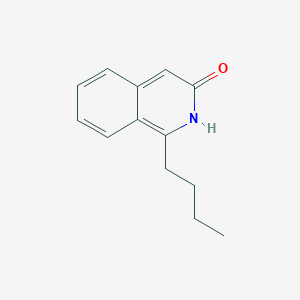
6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of two hydroxyl groups at the 6 and 7 positions, and two methyl groups at the 2 position on a dihydronaphthalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Material: The synthesis often begins with a naphthalene derivative.
Hydroxylation: Introduction of hydroxyl groups at the 6 and 7 positions can be achieved through selective hydroxylation reactions.
Cyclization: The final step involves cyclization to form the dihydronaphthalenone core, which can be achieved through various cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy alcohols.
Substitution: Formation of substituted naphthalenones with various functional groups.
Aplicaciones Científicas De Investigación
6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antioxidant and anti-inflammatory properties.
Material Science: The compound is explored for its use in organic electronic materials due to its unique electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and as a probe for understanding biological pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound’s ability to donate electrons makes it an effective antioxidant, neutralizing free radicals and preventing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methyl groups.
2,2-Dimethyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but lacks the hydroxyl groups.
6,7-Dimethoxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but has methoxy groups instead of hydroxyl groups.
Uniqueness
6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
6,7-dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H14O3/c1-12(2)4-3-7-5-9(13)10(14)6-8(7)11(12)15/h5-6,13-14H,3-4H2,1-2H3 |
Clave InChI |
SHIOHGLXVUDEOV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=CC(=C(C=C2C1=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11899056.png)

![1,3,9-Triazaspiro[4.7]dodecane-2,4-dione](/img/structure/B11899074.png)


![2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899089.png)
![2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid](/img/structure/B11899090.png)
![4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11899097.png)




